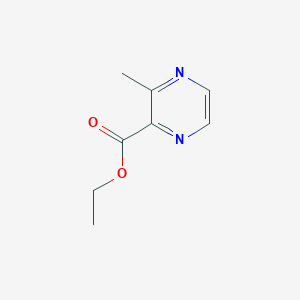
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate
Vue d'ensemble
Description
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate (Sulfo-SMPB) is a cross-linking reagent that is commonly used in scientific research. It is a water-soluble, heterobifunctional reagent that has a maleimide group on one end and an NHS ester group on the other end. The maleimide group reacts with thiol groups on proteins, while the NHS ester group reacts with primary amines on proteins. This allows Sulfo-SMPB to cross-link proteins together, which can be useful in a variety of research applications.
Applications De Recherche Scientifique
Protein Conjugation
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is extensively used in protein conjugation. It facilitates the attachment of proteins to other biomolecules or surfaces by forming stable amide and thioether bonds. This application is crucial in developing biosensors, diagnostic tools, and targeted drug delivery systems .
Antibody Labeling
In immunology, this compound is employed for antibody labeling, allowing researchers to attach fluorescent dyes or other markers to antibodies. This labeling is essential for techniques like flow cytometry and fluorescence microscopy, which are used to identify and quantify specific cell populations .
Surface Modification
The compound’s reactive groups can modify surfaces such as glass, silica, or quartz. This surface modification is vital for creating microarrays and other devices that require the immobilization of proteins or nucleic acids for detection and analysis .
Drug Development
In drug development, Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is used to create drug conjugates. By linking therapeutic agents to targeting molecules, it enhances the specificity and efficacy of treatments, particularly in cancer therapy .
Structural Biology
Researchers in structural biology utilize this crosslinker to stabilize protein complexes or to capture transient interactions between proteins. This application aids in elucidating the structure-function relationships of biomolecules .
Nanotechnology
In nanotechnology, the compound is instrumental in the functionalization of nanoparticles. It allows for the precise attachment of biomolecules to nanoparticles, which is essential for developing nanomedicine applications such as drug delivery and imaging .
Enzyme Immobilization
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate is also used for enzyme immobilization on various supports. Immobilized enzymes are critical for industrial processes, biosensor development, and biocatalysis studies .
Proteomics
Lastly, in proteomics, this crosslinker is used for crosslinking peptides or proteins prior to mass spectrometry analysis. This technique helps in identifying protein-protein interactions and mapping interaction domains within proteins .
Propriétés
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O9S/c21-14-8-9-15(22)19(14)12-6-4-11(5-7-12)2-1-3-17(24)29-20-16(23)10-13(18(20)25)30(26,27)28/h4-9,13H,1-3,10H2,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRLCJMMJQUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437710 | |
| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate | |
CAS RN |
92921-26-1 | |
| Record name | 1-({4-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)

![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)





